molecular formula C4H7N3S B165151 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-50-6

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B165151
CAS RN: 38942-50-6
M. Wt: 129.19 g/mol
InChI Key: OTVCBBXLGYYSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with a dehydrating agent . Another approach utilizes a Schiff base approach to construct the triazole nucleus .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of “4,5-Dimethyl-4H-1,2,4-triazole-3-thiol” could not be found.


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, they can form novel luminescent polymers with cadmium (II) salts . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, some 1,2,4-triazoles are soluble in water .

Scientific Research Applications

Anticancer Agents

1,2,4-triazole derivatives, including 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, have been studied for their potential as anticancer agents . In one study, 19 novel 1,2,4-triazole derivatives were synthesized and evaluated against three human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds showed promising cytotoxic activity .

Aromatase Inhibitors

1,2,4-triazole derivatives have also been synthesized as potential aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its inhibition is a common strategy in the treatment of estrogen-dependent breast cancer .

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, a compound similar to 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol, has been used to design a surface-enhanced Raman scattering-based probe for fast and accurate detection of DNA markers .

Antifungal Agents

Triazole derivatives containing alkynyl side chains have been synthesized and evaluated for their antifungal activity towards Cryptococcus and Candida species .

Synthesis of Other Compounds

4H-1,2,4-Triazole synthesis is a key step in the production of various other compounds . For example, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides .

Directing Group for Ru-catalyzed C-H Arylation

The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .

Mechanism of Action

Target of Action

The primary targets of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol are kinases, specifically CLK1 and DYRK1A . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cellular function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol interacts with its kinase targets, leading to changes in their activity. The compound’s mode of action involves the formation of non-covalent interactions with the active site of the receptor . For instance, a hydrogen bond is formed between the sulfur atom of the triazole ring and the carbonyl group of Glu 169 in the receptor . This interaction is thought to contribute to the compound’s high potency and selectivity .

Biochemical Pathways

The biochemical pathways affected by 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol are those regulated by the kinases it targets. These pathways are involved in a wide range of cellular processes, including cell cycle progression, apoptosis, and differentiation . The downstream effects of these pathways depend on the specific cellular context and the other signaling molecules involved.

Result of Action

The molecular and cellular effects of 4,5-Dimethyl-4H-1,2,4-triazole-3-thiol’s action depend on the specific kinases it targets and the cellular context. By inhibiting the activity of CLK1 and DYRK1A, the compound could affect a variety of cellular processes, potentially leading to altered cell cycle progression, apoptosis, or differentiation .

Safety and Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Some may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dimethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-5-6-4(8)7(3)2/h1-2H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVCBBXLGYYSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192236
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-4H-1,2,4-triazole-3-thiol

CAS RN

38942-50-6
Record name 4-Methyl-5-methyl-4H-[1,2,4]triazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38942-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038942506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38942-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dihydro-4,5-dimethyl-3H-1,2,4-triazole-3-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Dimethyl-1H-1,2,4-triazole-5(4H)-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A87ZS87LEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.